4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

This 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid scaffold is optimized for PDE4 and kinase inhibitor programs. The pre-installed piperidine pharmacophore (+41.5% MW vs. unsubstituted analogs, ΔlogP ≈ +1.2) rationally improves membrane permeability and target binding kinetics, while the unprotected 5-carboxylic acid eliminates extra deprotection steps for amide library synthesis. Ideal for SAR campaigns requiring rapid diversification.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 919199-71-6
Cat. No. B6513674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
CAS919199-71-6
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H17N3O2/c20-15(21)13-11-17-16(19-9-5-2-6-10-19)18-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,20,21)
InChIKeyHBWQATCLRHHZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 919199-71-6): A Substituted Pyrimidine Building Block for Kinase and PDE4-Targeted Library Synthesis


4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 919199-71-6; CHEBI:176820) is a heterocyclic compound belonging to the pyrimidine-5-carboxylic acid class [1][2]. It features a phenyl group at the 4-position, a piperidin-1-yl substituent at the 2-position, and a free carboxylic acid at the 5-position, with a molecular formula of C₁₆H₁₇N₃O₂ and a molecular weight of approximately 283.33 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinases and phosphodiesterase 4 (PDE4) [3]. Its structure introduces a distinctive combination of aromatic and saturated heterocyclic features that differentiate it from simpler analogs lacking the piperidine ring.

Why 4-Phenylpyrimidine-5-carboxylic Acid Analogs Cannot Directly Substitute for CAS 919199-71-6 in Hit-to-Lead Campaigns


The piperidin-1-yl moiety at the 2-position is not a functionally inert substituent; it fundamentally alters the physicochemical and pharmacological profile of the pyrimidine-5-carboxylic acid scaffold [1]. Compared to the unsubstituted 4-phenylpyrimidine-5-carboxylic acid (MW 200.19 g/mol), CAS 919199-71-6 exhibits a 41.5% increase in molecular weight (283.33 g/mol) and a higher calculated logP, which significantly impacts membrane permeability, solubility, and target binding kinetics . Furthermore, the free carboxylic acid at the 5-position is essential for downstream amide coupling reactions, distinguishing it from ester prodrugs or analogs that require additional deprotection steps [2]. These differences render simple substitution impossible without altering the biological outcome or synthetic efficiency of a lead optimization program.

Quantitative Differentiation Guide for 4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 919199-71-6)


Molecular Weight and Lipophilicity Divergence from 4-Phenylpyrimidine-5-carboxylic Acid

The piperidine substitution at the 2-position increases molecular weight from 200.19 g/mol to approximately 283.33 g/mol, a 41.5% mass gain compared to the unsubstituted scaffold, 4-phenylpyrimidine-5-carboxylic acid (CAS 92084-99-6) . This structural change is predicted to raise the calculated logP from approximately 2.0 to over 3.0, shifting the compound from a moderately polar to a more lipophilic profile [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility Advantage: Free Carboxylic Acid vs. Ester Prodrugs

The compound's free carboxylic acid at the 5-position enables direct participation in amide coupling reactions, a critical path for diversifying lead compounds [1]. In contrast, the common ethyl ester analog, ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, requires an additional base-promoted hydrolysis step to liberate the active carboxylic acid, adding synthetic complexity and reducing overall yield .

Synthetic Chemistry Amide Coupling Library Synthesis

Purity Specification Comparison: ≥98% vs. Lower Purity Unsubstituted Scaffolds

Commercially available batches of 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid are supplied with a minimum purity of 98%, as determined by HPLC analysis . In contrast, the comparable unsubstituted scaffold, 4-phenylpyrimidine-5-carboxylic acid, is often available at 95% purity, though 98% grades do exist from select vendors .

Quality Control Procurement Analytical Chemistry

Biological Activity Context: PDE4 Inhibition Potential vs. 2-Chloro and Unsubstituted Analogs

Pyrimidine-5-carboxylic acid derivatives with amine substituents at the 2-position, such as the piperidine ring in CAS 919199-71-6, have been disclosed as PDE4 inhibitors in the patent literature [1]. While no direct IC₅₀ data is available for CAS 919199-71-6, structurally related 2-aminopyrimidine-5-carboxylic acid analogs exhibit PDE4A inhibition with IC₅₀ values as low as 10.7 nM [2]. In contrast, the 2-chloro analog (2-chloro-4-phenylpyrimidine-5-carboxylic acid) is typically inactive or not reported in this context, as the chlorine atom is designed for nucleophilic displacement, not target engagement .

PDE4 Inhibition Inflammation CNS Disorders

Optimal Procurement and Application Scenarios for CAS 919199-71-6 Based on Evidence-Driven Differentiation


Medicinal Chemistry: PDE4-Directed Library Synthesis

Structure-activity relationship (SAR) campaigns targeting phosphodiesterase 4 (PDE4) for inflammatory or CNS disorders benefit from the pre-installed piperidine group at the 2-position, which is a critical pharmacophoric element for PDE4A inhibition (see Evidence Item 4) [1]. The free carboxylic acid permits rapid amide diversification without a hydrolysis step, accelerating the synthesis of amide-based compound libraries (see Evidence Item 2).

Lead Optimization: Tuning Lipophilicity for Bioavailability

In lead optimization, the increased molecular weight and logP of CAS 919199-71-6 relative to the 4-phenylpyrimidine-5-carboxylic acid scaffold allows rational modulation of drug-like properties. Researchers can leverage this quantitative shift (ΔMW +83 g/mol; ΔlogP ≈ +1.2) to fine-tune membrane permeability and metabolic stability without altering the core pharmacophore (see Evidence Item 1) .

Chemical Biology: Target Engagement Probe Synthesis

The compound serves as a convenient starting point for synthesizing photoaffinity labels or activity-based probes targeting the PDE4 family, where the piperidine nitrogen can potentially be further derivatized and the free carboxylic acid allows for efficient conjugation to biotin or fluorophores via amide bond formation (see Evidence Items 2 and 4) [1].

Quote Request

Request a Quote for 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.